molecular formula C23H27N5O2 B3207979 N-(4-tert-butylphenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide CAS No. 1049246-44-7

N-(4-tert-butylphenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide

Cat. No.: B3207979
CAS No.: 1049246-44-7
M. Wt: 405.5 g/mol
InChI Key: UAZSZLVACAVTHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-tert-butylphenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide (CAS 1049246-44-7) is a chemical research compound supplied for laboratory investigations. This urea-based compound is structurally related to the well-characterized TRPV1 antagonist BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide) . The structural similarity to BCTC, a potent and extensively studied Transient Receptor Potential Vanilloid type 1 (TRPV1) antagonist, suggests significant research value for investigating pain pathways and nociception . Researchers can utilize this compound to explore the structure-activity relationships of urea-based TRPV1 antagonists, particularly the effect of replacing the 3-chloropyridin-2-yl group in BCTC with a 6-(furan-2-yl)pyridazin-3-yl moiety . The piperazine core is a common and versatile scaffold in drug discovery, frequently employed to optimize pharmacokinetic properties and arrange pharmacophoric groups for effective target interaction . The primary research applications for this compound include serving as a key intermediate in medicinal chemistry programs, a tool compound for probing biological pathways, and a candidate for developing novel analgesic agents with modified efficacy and tolerability profiles. Research indicates that modifications to the pyridine ring of lead compounds like BCTC can lead to analogs with improved pharmacological and tolerability profiles . This product is intended for use in controlled laboratory environments by qualified researchers. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(4-tert-butylphenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c1-23(2,3)17-6-8-18(9-7-17)24-22(29)28-14-12-27(13-15-28)21-11-10-19(25-26-21)20-5-4-16-30-20/h4-11,16H,12-15H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZSZLVACAVTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylphenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine core, followed by the introduction of the furan ring and the piperazine moiety. The final step usually involves the coupling of the piperazine derivative with the carboxamide group under specific reaction conditions such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylphenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-tert-butylphenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved could include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-tert-butylphenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide with structurally and functionally related piperazine-1-carboxamide derivatives. Key differences in substituents, pharmacological targets, and biological activities are highlighted.

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Key Substituents Primary Target IC50/EC50 (nM) Selectivity Notes Therapeutic Application
This compound Piperazine-1-carboxamide 6-(Furan-2-yl)pyridazin-3-yl, 4-tert-butylphenyl Hypothesized: TRP channels N/A Furan may enhance CNS penetration Potential analgesic
BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide) Piperazine-1-carboxamide 3-Chloropyridin-2-yl, 4-tert-butylphenyl TRPM8/TRPV1 35 (rTRPV1) Inhibits acid-induced TRPV1 activation Inflammatory pain
PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide] Piperazine-1-carboxamide 7-(Trifluoromethyl)chroman-4-yl, pyridazin-3-yl FAAH 6.7 (FAAH) High brain penetration; oral bioavailability Neuropathic pain
YM580 (4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-[6-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxamide) 2,5-Dimethylpiperazine-1-carboxamide Cyano-trifluoromethylphenyl, trifluoromethylpyridyl Androgen receptor (AR) 2.2 (ED50, rat) Peripherally selective AR antagonist Prostate cancer
Compound 8j (N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamide) Piperazine-carboxamide with butyl linker 2,3-Dichlorophenyl, fluoro-aryl Dopamine D3 receptor 2.6 (D3R) >1000-fold selectivity over D2R Neuropsychiatric disorders

Key Observations

Structural Variations and Target Specificity Furan vs. Chloropyridine/Chroman Moieties: The furan-2-yl group in the target compound distinguishes it from BCTC (chloropyridine) and PKM-833 (trifluoromethyl chroman). Phenyl Substituents: The 4-tert-butylphenyl group is conserved in BCTC and the target compound, suggesting a role in hydrophobic interactions with TRP channels. In contrast, PKM-833’s chroman moiety contributes to FAAH inhibition and brain penetrance .

Pharmacological Profiles TRP Channel Modulation: BCTC’s dual inhibition of TRPV1 and TRPM8 (IC50 = 35 nM for capsaicin-induced TRPV1 activation) contrasts with the unknown activity of the furan-containing compound. The latter’s pyridazine-furan system may shift selectivity toward TRPM8 or novel targets .

Selectivity and Pharmacokinetics

  • CNS Penetration : The furan group’s lower molecular weight and polarity compared to BCTC’s chloropyridine or PKM-833’s chroman could enhance blood-brain barrier permeability, making it suitable for central targets .
  • Linker Importance : Analogous to dopamine D3 ligands (e.g., Compound 8j), the carboxamide linker in the target compound is critical for maintaining receptor affinity. Removal of the carbonyl group in similar structures reduces D3R binding by >100-fold .

Therapeutic Potential While BCTC and PKM-833 are advanced candidates for pain management, the furan-containing compound’s efficacy remains speculative. Its structural uniqueness warrants evaluation in TRP channel assays and inflammatory pain models .

Biological Activity

N-(4-tert-butylphenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide is a synthetic compound belonging to the piperazine derivatives class, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Piperazine ring
  • Pyridazine moiety
  • Furan ring

These structural components contribute to its unique chemical properties and potential interactions with various biological targets. The tert-butyl substitution enhances lipophilicity, potentially improving pharmacokinetic profiles and interactions with cellular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest the following potential mechanisms:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in critical biological pathways, such as those in sterol biosynthesis in Leishmania species .
  • Receptor Modulation : It may modulate receptor activity, influencing signaling pathways associated with inflammation and cancer progression.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

Activity TypeDescriptionReferences
Anticancer Potential to inhibit cancer cell proliferation through enzyme inhibition and receptor modulation.
Anti-inflammatory Exhibits properties that may reduce inflammation via modulation of inflammatory pathways.
Antimicrobial Preliminary studies indicate potential antimicrobial activity against certain pathogens.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have shown that derivatives similar to this compound exhibit significant inhibition of cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against various cancer types .
  • Inhibition of Leishmania : Research indicates that the compound can inhibit the growth of Leishmania donovani promastigotes, a significant finding for developing treatments against leishmaniasis. The mechanism involves blocking sterol demethylation at the 4-position in Leishmania membranes .
  • Antimicrobial Properties : Studies have shown that piperazine derivatives can exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values suggesting efficacy in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-tert-butylphenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide, and how are intermediates characterized?

  • Methodology : Synthesis typically involves multi-step reactions, including coupling of substituted pyridazine with piperazine-carboxamide precursors. For example, analogous compounds use coupling agents like CDI (1,1'-carbonyldiimidazole) and column chromatography for purification . Key intermediates (e.g., tert-butylphenyl derivatives) are characterized via 1H/13C NMR , LCMS , and elemental analysis to confirm purity and structure .

Q. How is the structural integrity of the compound verified, and what spectroscopic techniques are essential?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the piperazine core, tert-butyl group, and furan-pyridazine linkage. For example, 1H NMR can resolve tert-butyl protons (δ ~1.3 ppm) and aromatic protons in furan/pyridazine (δ 6.5–8.5 ppm). 13C NMR verifies carboxamide carbonyl signals (~165 ppm) and quaternary carbons in the tert-butyl group . High-resolution mass spectrometry (HRMS) validates the molecular formula .

Q. What preliminary biological assays are recommended to screen for activity?

  • Methodology : Start with receptor binding assays (e.g., dopamine D2/D3 receptors, given structural similarity to piperazine derivatives ) and enzyme inhibition studies (e.g., kinases, proteases). Use cell-based assays (e.g., MTT for cytotoxicity) to evaluate antiproliferative activity. Reference compounds like aripiprazole (D2 partial agonist) or bicalutamide (androgen receptor antagonist) provide benchmarking .

Advanced Research Questions

Q. How can synthetic yields be optimized for low-yielding steps (e.g., carboxamide coupling)?

  • Methodology : Screen coupling agents (e.g., EDC/HOBt vs. CDI) and solvents (DMF vs. THF) to improve efficiency. For example, CDI-mediated coupling in DMF increased yields to 82% in analogous piperazine-carboxamide syntheses . Temperature control (0–5°C for exothermic steps) and inert atmospheres reduce side reactions. Use HPLC-guided purification to isolate high-purity fractions .

Q. What structural modifications enhance selectivity for specific biological targets (e.g., dopamine D3 over D2 receptors)?

  • Methodology : Structure-activity relationship (SAR) studies show that the carboxamide linker is critical for D3 selectivity. Removing the carbonyl group (e.g., replacing –CONH– with –NH–) reduces D3 affinity by >100-fold . Substituent effects on the phenyl ring (e.g., tert-butyl vs. methoxy) also modulate receptor interaction. Computational docking (e.g., AutoDock Vina) predicts binding to extracellular loops (E2 loop in D3) .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodology : Investigate pharmacokinetic factors (e.g., metabolic stability via liver microsome assays) and blood-brain barrier penetration (e.g., PAMPA-BBB assay). For instance, fluorinated analogs of piperazine derivatives showed improved CNS bioavailability . Cross-validate in vivo results with radioligand displacement assays using tissue homogenates .

Q. What computational strategies predict the compound’s interaction with understudied targets?

  • Methodology : Use molecular dynamics simulations (e.g., GROMACS) to model interactions with orphan GPCRs or kinases. Pharmacophore modeling (e.g., Schrödinger Phase) identifies key features (e.g., hydrogen bond acceptors in the pyridazine ring). Validate predictions with thermal shift assays (TSA) to detect target stabilization .

Q. How does the furan-pyridazine moiety influence metabolic stability?

  • Methodology : Perform in vitro metabolism studies using human liver microsomes (HLM) to identify oxidation hotspots. LC-MS/MS tracks metabolites (e.g., furan ring oxidation to lactones). Compare with analogs lacking furan (e.g., pyridine-based derivatives) to isolate stability contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-tert-butylphenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-tert-butylphenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.